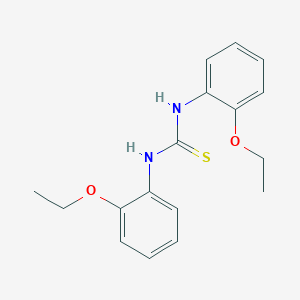
Aethoxidum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea, N,N’-bis(2-ethoxyphenyl)- is an organosulfur compound with the chemical formula C17H20N2O2S. This compound belongs to the class of thioureas, which are characterized by the presence of a sulfur atom replacing the oxygen atom in the urea structure. Thiourea derivatives have gained significant attention due to their diverse applications in organic synthesis, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Thiourea, N,N’-bis(2-ethoxyphenyl)- can be synthesized through a condensation reaction between 2-ethoxyaniline and thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature and pH conditions. The reaction proceeds as follows:
Step 1: 2-ethoxyaniline is reacted with thiophosgene in the presence of a base such as triethylamine.
Step 2: The intermediate product is then purified through recrystallization to obtain the final compound.
Industrial Production Methods
Industrial production of thiourea derivatives often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process includes:
Raw Material Preparation: Ensuring high purity of 2-ethoxyaniline and thiophosgene.
Reaction Control: Maintaining optimal temperature, pressure, and pH levels.
Purification: Using techniques such as distillation and recrystallization to achieve high purity.
化学反応の分析
Types of Reactions
Thiourea, N,N’-bis(2-ethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
科学的研究の応用
Thiourea, N,N’-bis(2-ethoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in the synthesis of antiviral and anti-inflammatory drugs.
Industry: Utilized in the production of dyes, photographic chemicals, and as a stabilizer in polymer manufacturing.
作用機序
The mechanism of action of thiourea, N,N’-bis(2-ethoxyphenyl)- involves its ability to form hydrogen bonds with various substrates. This hydrogen bonding facilitates the activation of electrophiles, making them more reactive towards nucleophiles. The compound can also act as a Lewis base, stabilizing transition states and intermediates in chemical reactions.
類似化合物との比較
Similar Compounds
- N,N’-bis(4-ethoxyphenyl)thiourea
- N,N’-bis(3,5-bis(trifluoromethyl)phenyl)thiourea
- 1,1’-(ethane-1,2-diyl)bis(3-phenylthiourea)
Uniqueness
Thiourea, N,N’-bis(2-ethoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic and synthetic applications, where other thiourea derivatives may not perform as well.
特性
CAS番号 |
1756-44-1 |
|---|---|
分子式 |
C17H20N2O2S |
分子量 |
316.4 g/mol |
IUPAC名 |
1,3-bis(2-ethoxyphenyl)thiourea |
InChI |
InChI=1S/C17H20N2O2S/c1-3-20-15-11-7-5-9-13(15)18-17(22)19-14-10-6-8-12-16(14)21-4-2/h5-12H,3-4H2,1-2H3,(H2,18,19,22) |
InChIキー |
JNYGERXLRVWVMQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=CC=CC=C2OCC |
異性体SMILES |
CCOC1=CC=CC=C1NC(=NC2=CC=CC=C2OCC)S |
正規SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=CC=CC=C2OCC |
Key on ui other cas no. |
1756-44-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















